N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl and cyclopropyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality N-(3-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The compound’s unique structure allows it to bind with high affinity to its targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Derivatives: Compounds with similar pyrrolopyrimidine cores, such as palbociclib and dilmapimod, which are used in cancer therapy and anti-inflammatory treatments.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, which are known for their antimicrobial and antiviral activities.
Uniqueness
N-(3-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE stands out due to its combination of functional groups and its potential for diverse biological activities. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H19ClN4O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C23H19ClN4O2/c24-16-7-4-8-17(11-16)26-20(29)13-27-12-19(15-5-2-1-3-6-15)21-22(27)23(30)28(14-25-21)18-9-10-18/h1-8,11-12,14,18H,9-10,13H2,(H,26,29) |
InChI Key |
RFCYESXMRVNFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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